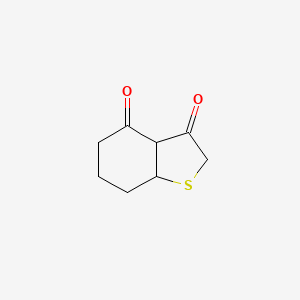

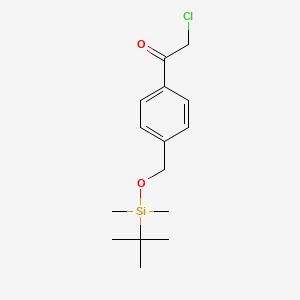

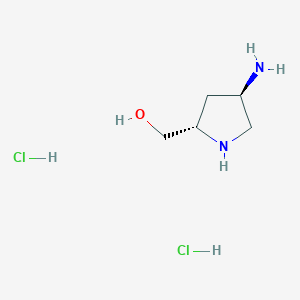

![molecular formula C7H16ClNO B6307148 Methyl[(oxan-3-yl)methyl]amine HCl CAS No. 2007925-00-8](/img/structure/B6307148.png)

Methyl[(oxan-3-yl)methyl]amine HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl[(oxan-3-yl)methyl]amine HCl” is a chemical compound . It’s a derivative of methylamine, which is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group .

Chemical Reactions Analysis

Amines like “Methyl[(oxan-3-yl)methyl]amine HCl” can undergo several reactions. They can react with strong acids such as hydroiodic acid (HI), hydrobromic acid (HBr) and hydrochloric acid (HCl) to give ammonium salts . They can also react with nitrous acid, which is unstable . Primary amines react with carbonyl compounds to form imines .Applications De Recherche Scientifique

Corrosion Inhibition

Methyl[(oxan-3-yl)methyl]amine HCl and its derivatives have been studied for their corrosion inhibition properties. Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their corrosion inhibition performances on mild steel in HCl medium. The study found that the adsorption of these compounds on the mild steel surface forms a protective film, which significantly enhances corrosion resistance. The efficiency of corrosion inhibition was influenced by the concentration of the compound and the substitution of groups on the aromatic ring, with molecular dynamics simulations confirming the electrochemical results (Boughoues et al., 2020).

Catalytic and Synthetic Applications

Amine derivatives, including structures similar to Methyl[(oxan-3-yl)methyl]amine HCl, are pivotal in various catalytic and synthetic processes. Senthamarai et al. (2018) emphasized the importance of N-Methyl- and N-alkylamines in both academic research and industrial production due to their presence in a large number of life-science molecules. The study reported an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts for the selective synthesis of N-methylated and N-alkylated amines, highlighting the significance of these compounds in synthesis (Senthamarai et al., 2018).

Synthesis of Pharmaceutical Intermediates

The compound has been utilized in the synthesis of various pharmaceutical intermediates. Fleck et al. (2003) described a stereoselective process for the preparation of a key intermediate, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is crucial in the preparation of premafloxacin, an antibiotic for veterinary use. The process involved asymmetric Michael addition and stereoselective alkylation, showcasing the compound's role in the development of pharmaceuticals (Fleck et al., 2003).

Propriétés

IUPAC Name |

N-methyl-1-(oxan-3-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-5-7-3-2-4-9-6-7;/h7-8H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREZIAJOZJPDFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCOC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[(oxan-3-yl)methyl]amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

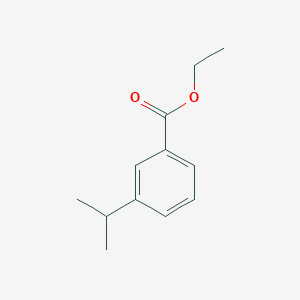

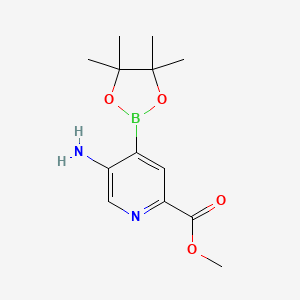

![1-(2-Pyridinyl)ethanone O-[(4-methylphenyl)sulfonyl]oxime](/img/structure/B6307078.png)

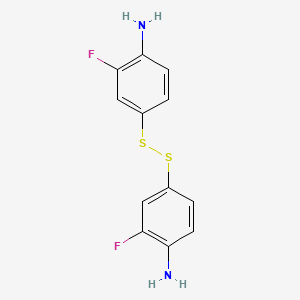

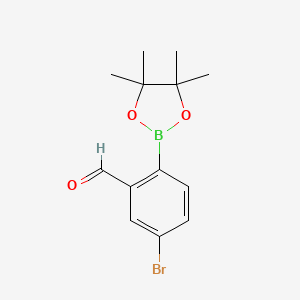

![6-t-Butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate](/img/structure/B6307099.png)

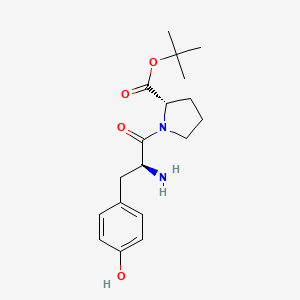

![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)

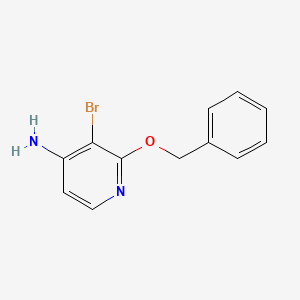

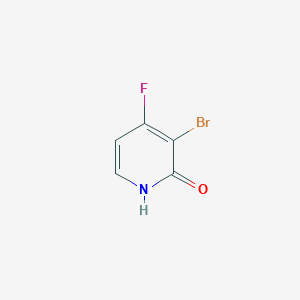

![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)